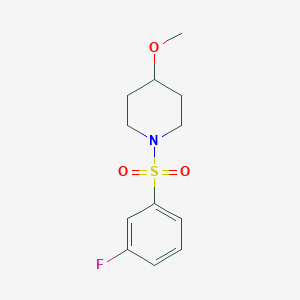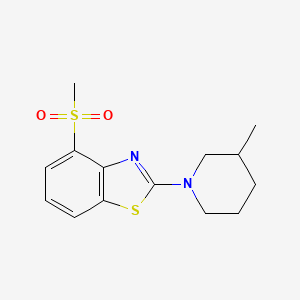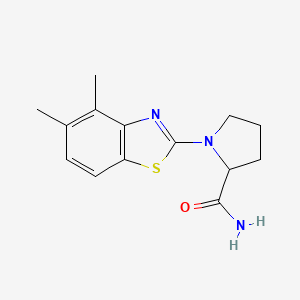
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine (MTP) is a synthetic compound that has been widely studied due to its potential as a drug candidate. MTP has been studied for its ability to interact with various receptors and enzymes, and has been shown to have potential therapeutic applications in a variety of diseases.
Scientific Research Applications
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.
Mechanism of Action
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to interact with a variety of receptors and enzymes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been shown to interact with G-protein coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in the treatment of diabetes and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be further optimized with the addition of various catalysts. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine also has a wide range of potential applications, including the inhibition of the enzyme acetylcholinesterase and the modulation of G-protein coupled receptors. However, there are also some limitations to using 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine in laboratory experiments. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a synthetic compound and may not be as effective as naturally occurring compounds in some applications. Additionally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine may not be as stable as some other compounds, and may degrade over time.
Future Directions
There are a variety of potential future directions for 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine research. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be further studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. Additionally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could also be studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be studied for its potential to have anti-inflammatory and anti-cancer effects.
Synthesis Methods
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine can be synthesized through a multi-step process that involves the reaction of 2-naphthol with a sulfonyl chloride to form the corresponding sulfonamide, which is then converted to the desired product with the addition of piperidine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature and can be further optimized with the addition of various catalysts.
properties
IUPAC Name |
4-methoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-15-8-10-17(11-9-15)21(18,19)16-7-6-13-4-2-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCHYFQKAUMXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methoxypiperidine](/img/structure/B6444488.png)
![4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6444491.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444495.png)

![5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6444518.png)

![1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444526.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)
![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)

![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)

![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)